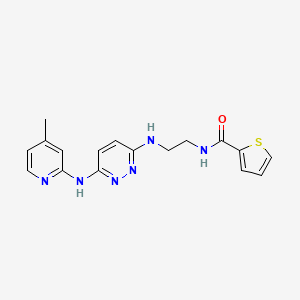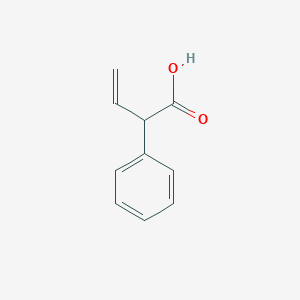
2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide is an organic compound with the molecular formula C9H4BrF5O It is a brominated ethanone derivative that features both difluoro and trifluoromethoxy substituents on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide typically involves the bromination of a suitable precursor. One common method involves the reaction of 2,4-difluoro-3-(trifluoromethoxy)benzene with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications.
化学反应分析
Types of Reactions
2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced compounds.
科学研究应用
2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide involves its interaction with specific molecular targets. The bromine atom and trifluoromethoxy group contribute to its reactivity and ability to form stable complexes with target molecules. The compound may inhibit or activate enzymes, alter cellular signaling pathways, or interact with nucleic acids, depending on its specific application.
相似化合物的比较
Similar Compounds
2-Bromo-1-phenyl-ethanone: Lacks the difluoro and trifluoromethoxy substituents, resulting in different chemical properties and reactivity.
2-Bromo-1-(3,4,5-trifluorophenyl)ethanone: Contains additional fluorine atoms on the phenyl ring, which may enhance its reactivity and stability.
2-Bromo-1-fluoro-4-iodobenzene: Features both bromine and iodine substituents, offering unique reactivity patterns.
Uniqueness
2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct electronic and steric effects. These substituents enhance the compound’s reactivity and stability, making it valuable for various scientific and industrial applications.
属性
IUPAC Name |
2-bromo-1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5O2/c10-3-6(16)4-1-2-5(11)8(7(4)12)17-9(13,14)15/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYMJTXWGLOYMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)F)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine](/img/structure/B2386544.png)



![Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2386549.png)

![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2386551.png)


![N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline](/img/structure/B2386556.png)


